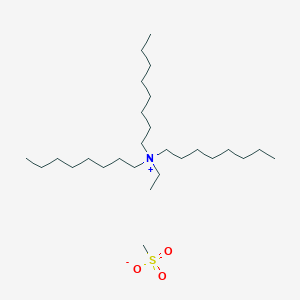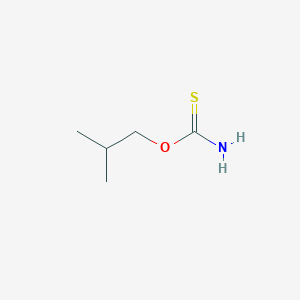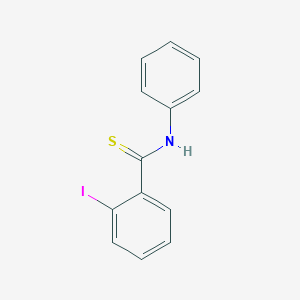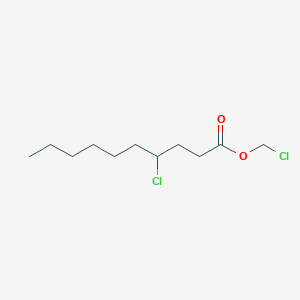
Chloromethyl 4-chlorodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 4-chlorodecanoate is an organic compound with the molecular formula C₁₁H₂₀Cl₂O₂ and a molecular weight of 255.181 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorine atom attached to a decanoate backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 4-chlorodecanoate can be synthesized through the esterification of 4-chlorodecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations . This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 4-chlorodecanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield primary alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Aplicaciones Científicas De Investigación
Chloromethyl 4-chlorodecanoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of chloromethyl 4-chlorodecanoate involves the reactivity of its chloromethyl group and ester functionality. The chloromethyl group undergoes nucleophilic substitution reactions, while the ester group can be hydrolyzed or reduced . These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl 4-chlorododecanoate: Similar in structure but with a longer carbon chain.
Chloromethyl 4-chlorooctanoate: Similar in structure but with a shorter carbon chain.
Uniqueness
Chloromethyl 4-chlorodecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
80418-81-1 |
|---|---|
Fórmula molecular |
C11H20Cl2O2 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
chloromethyl 4-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-10(13)7-8-11(14)15-9-12/h10H,2-9H2,1H3 |
Clave InChI |
LDNMSCDSUKAAMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


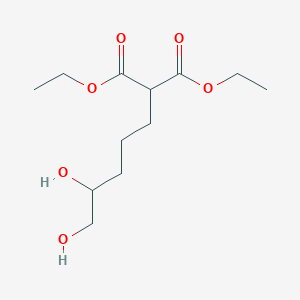
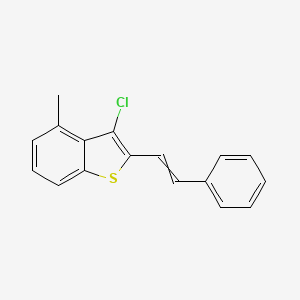
propanedioate](/img/structure/B14429364.png)
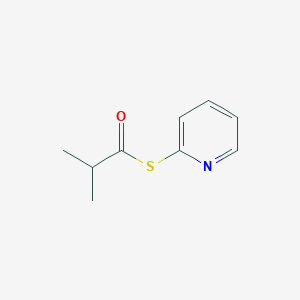
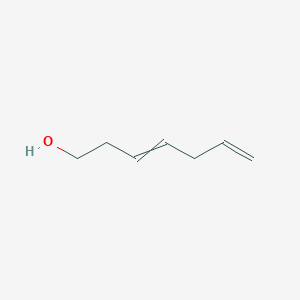
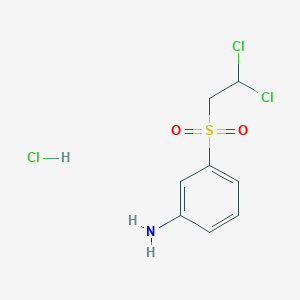
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)
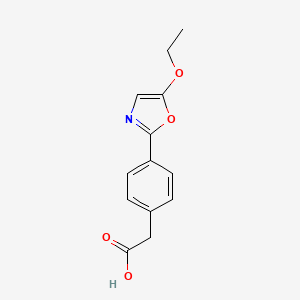
![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
